The compound {2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a complex organic molecule that incorporates multiple functional groups, making it of interest in various fields of chemical research. This compound can be classified as an amino acid derivative due to the presence of both a carboxylic acid group and an amino group. Its unique structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
This compound falls under the category of amino acids, specifically modified amino acids, which are crucial in biochemistry for their roles in protein synthesis and enzyme function. The presence of both a pyrrolidine ring and a tert-butoxycarbonyl group indicates its potential utility in drug design and synthesis, particularly for compounds that require specific steric and electronic properties.
The synthesis of {2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the final product.
The molecular structure of {2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can be represented as follows:
Key structural data include:
The compound may participate in various chemical reactions typical for amino acids and their derivatives:
Reactivity is influenced by steric hindrance introduced by the tert-butoxycarbonyl group and the cyclopropyl ring, which may affect the rate and outcome of these reactions.
The mechanism of action for this compound is likely related to its ability to interact with biological systems through its functional groups.
Data regarding specific interactions would require empirical studies such as binding assays or computational modeling.
Relevant data such as melting point, boiling point, and specific heat capacity would require experimental determination.
This compound has potential applications in:
The pyrrolidine-acetic acid core represents a critical structural motif in pharmaceutical intermediates, requiring strategic disconnections for efficient synthesis. Retrosynthetic analysis suggests two primary pathways:
Table 1: Retrosynthetic Disconnections for Core Assembly
Target Fragment | Precursor | Key Transformation | Stereochemical Control |
---|---|---|---|
Pyrrolidine ring | Azomethine ylide | [3+2] Cycloaddition | Cinchona alkaloid catalysis (>93% ee) |
Cyclopropylamine | N-Boc-cyclopropylamine | Nucleophilic displacement | Racemic resolution required |
Acetic acid arm | tert-Butyl bromoacetate | N-Alkylation | None |
The cyclopropylamino-methyl group confers conformational rigidity and metabolic stability. Key stereoselective strategies include:
The Boc group serves dual roles: protecting the cyclopropylamine nitrogen and enhancing solubility during synthetic steps. Critical considerations involve:
Amide bond formation between the pyrrolidine nitrogen and acetic acid moiety faces challenges due to steric hindrance. Optimized catalytic approaches include:
Table 2: Catalytic Systems for Amide Bond Formation
Catalyst/Reagent | Conditions | Yield (%) | Stereoselectivity | Scale Viability |
---|---|---|---|---|
T3P® | THF, 25°C, 12h | >85 | Retention of configuration | Kilogram-scale |
Cinchonidine squaramide | CH₂Cl₂, rt, 8h | 70 | dr >20:1 | Gram-scale (70% yield) |
Triphenylphosphine | CH₂Cl₂, reflux | 78 | Moderate | Limited to <100g |
Electrochemical | RVC anode, 7.5 mA | 81 | N/A | Requires specialized equipment |
Scale-up of this compound faces three primary bottlenecks:
Table 3: Scalability Optimization Parameters
Parameter | Batch Process | Optimized Process | Improvement |
---|---|---|---|
Cyclopropanation | Pd/C, 48h | Immobilized reductases, 6h | Byproducts reduced 4-fold |
Amide Coupling | DIC/HOBt, -15°C | T3P, 25°C | 20°C temperature increase |
Solvent System | DCM/MeOH | THF/H₂O (4:1) | Solubility increased 3.2× |
Final Purification | Silica gel chromatography | Crystallization as Na salt | Chromatography eliminated |
Tables of Compounds Mentioned
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: